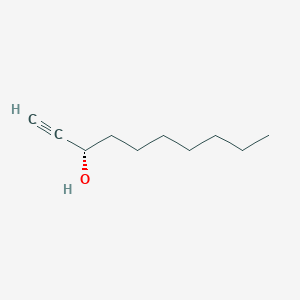![molecular formula C11H12N2OS2 B14449293 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 76779-95-8](/img/structure/B14449293.png)
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
准备方法
The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors. One common method involves the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of an acid catalyst to form the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
科学研究应用
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Agriculture: It can be used as a pesticide or fungicide due to its ability to inhibit the growth of certain pests and fungi.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death. The thiadiazole ring plays a crucial role in this mechanism, as it can interact with bacterial enzymes and inhibit their function .
相似化合物的比较
Similar compounds to 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives, such as:
5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but contains an oxadiazole ring instead of a thiadiazole ring.
5-[(2,4-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound has an oxazolidinone ring and is used in different applications. The uniqueness of this compound lies in its specific ring structure and the presence of the sulfur atom, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
76779-95-8 |
|---|---|
分子式 |
C11H12N2OS2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
5-[(2,4-dimethylphenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H12N2OS2/c1-7-3-4-9(8(2)5-7)14-6-10-12-13-11(15)16-10/h3-5H,6H2,1-2H3,(H,13,15) |
InChI 键 |
GUSDLYAXQSFDNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


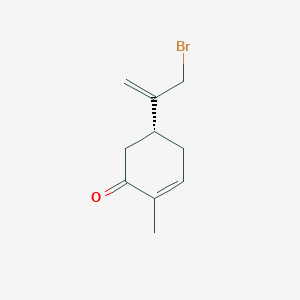
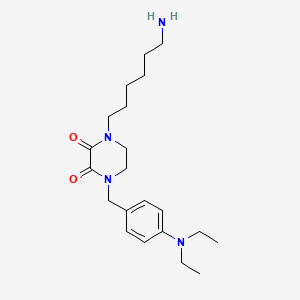
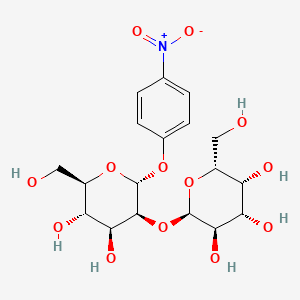
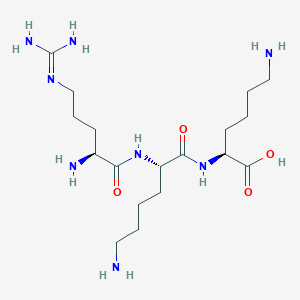
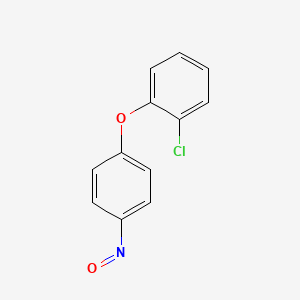
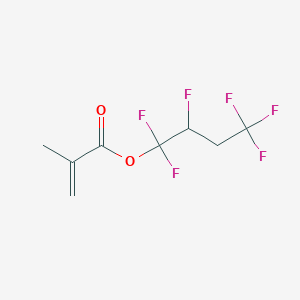
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
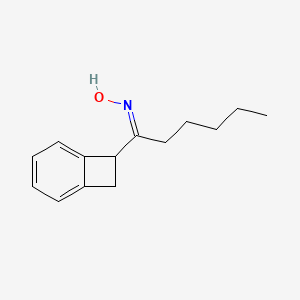
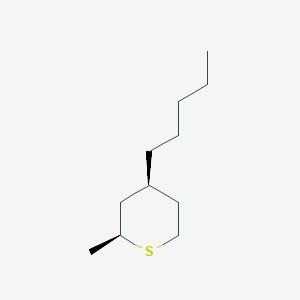
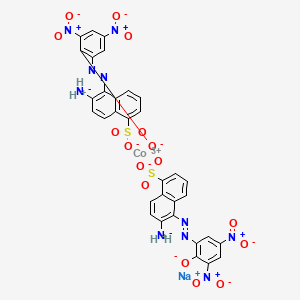
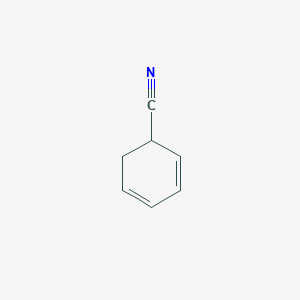
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
